6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one
Description
Properties
CAS No. |
919291-07-9 |
|---|---|
Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
6-(3-aminopropyl)-9-chloro-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H15ClN2O/c17-12-3-4-13-10(2-1-6-18)8-11-5-7-19-16(20)15(11)14(13)9-12/h3-5,7-9H,1-2,6,18H2,(H,19,20) |
InChI Key |
SFDHZYBETWFLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Cl)CCCN |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Reactions
One prevalent method involves starting from simpler isoquinoline derivatives and building up to the target compound through a series of reactions:
Step 1 : Formation of the isoquinoline backbone.
Step 2 : Introduction of the chlorobenzene moiety.
Step 3 : Functionalization at the nitrogen position with a propylamine derivative.
A typical reaction pathway might look like this:
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Isoquinoline + Chlorobenzene derivative | Variable | Requires careful control of temperature and solvent |
| 2 | Aminopropylation with an amine source | High | Often uses catalysts such as triethylamine |
| 3 | Purification via chromatography | >80% | Silica gel is commonly used for purification |
Transannular Approaches
Transannular methods have been developed for constructing complex structures like pyrrolo[1,2-b]isoquinolinones. These approaches utilize specific reaction conditions that favor ring closure:
- Example Reaction : A benzo-fused enelactam undergoes cyclization under acidic conditions to yield the desired isoquinoline derivative.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Benzo-fused enelactam + Acid | High |
Research Findings and Applications
The synthesis of This compound has been linked to various biological activities. Compounds with similar structures have demonstrated potential in neuroprotection and anti-inflammatory applications. Research indicates that further exploration into the biological efficacy of this compound is warranted, particularly in drug development contexts.
Chemical Reactions Analysis
Types of Reactions
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoquinolinone core or the aminopropyl side chain.
Substitution: The chlorine atom can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized isoquinolinones.
Scientific Research Applications
Structural Characteristics
The compound features a benzo[h]isoquinoline backbone with a chlorinated substituent and an aminopropyl side chain. These structural elements contribute to its biological activity by influencing interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with isoquinoline structures exhibit anticancer properties. The specific compound 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that it may be effective against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Isoquinoline derivatives are known for their neuroprotective properties. Research has explored the potential of this compound in protecting neuronal cells from oxidative stress and neurodegeneration, which could have implications for treating neurodegenerative diseases.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. Results demonstrated significant reductions in cell viability at certain concentrations, suggesting a dose-dependent response.
Animal Models
In vivo studies using animal models have shown promising results regarding the efficacy of the compound in reducing tumor size and improving survival rates compared to control groups treated with standard chemotherapy agents.
Data Summary Table
Mechanism of Action
The mechanism of action of 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The aminopropyl side chain may facilitate binding to enzymes or receptors, while the chlorinated isoquinolinone core can interact with various biological pathways. These interactions can lead to modulation of cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one with two analogs:
Key Observations:
The 3-aminopropyl chain (position 6) vs. pyrrolidinylmethoxy (position 6 in 5EZ) highlights differences in polarity and hydrogen-bonding capacity.
Functional Group Impact: Aminoalkyl chains (e.g., 3-aminopropyl) may improve solubility and membrane permeability compared to ether-linked groups (e.g., pyrrolidinylmethoxy in 5EZ) . Pyrimidinyl substituents (as in the compound) could enhance π-π stacking interactions in receptor binding, a feature absent in the target compound .
Biological Activity
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential applications in drug development.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H21ClN3O
- Molecular Weight : 367.4 g/mol
- CAS Number : 919291-32-0
The compound possesses a chloro-substituted isoquinoline core, which is linked to an aminopropyl group. This structure is critical for its interaction with biological targets.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties . It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, a common pathway in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate signaling pathways involved in cell survival makes it a candidate for further investigation in neuroprotective therapies .
Anticancer Properties
The compound has demonstrated anticancer activity , particularly against various cancer cell lines. Studies have reported that it inhibits cell proliferation and induces apoptosis in cancer cells through multiple mechanisms, including the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating diseases characterized by excessive enzyme activity. For instance, it has shown potential in inhibiting human Chk1 kinase, an enzyme implicated in the DNA damage response . This inhibition could enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to DNA-damaging treatments.
Research Findings and Case Studies
A summary of key findings related to the biological activity of this compound is presented below:
The mechanisms underlying the biological activities of this compound are complex and involve:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.
- Antioxidant Activity : It enhances cellular antioxidant defenses, reducing oxidative damage.
- Kinase Inhibition : By inhibiting specific kinases like Chk1, it alters cell cycle regulation and promotes apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one, and how can purity be validated?
- Methodology :
- Step 1 : Begin with a Williamson ether synthesis or N-alkylation to introduce the 3-aminopropyl group, as demonstrated in similar isoquinoline derivatives .
- Step 2 : Chlorination at the 9-position using POCl₃ or SOCl₂ under reflux conditions, ensuring inert atmosphere to avoid side reactions .
- Purity Validation :
- HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
- ¹H/¹³C NMR (confirm absence of unreacted intermediates; δ ~2.8 ppm for aminopropyl protons ).
- Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Aminopropyl Addition | 3-Bromopropylamine, K₂CO₃ | DMF | 80 | 65–70 |
| Chlorination | POCl₃, DCM | Reflux | 40 | 85–90 |
Q. How should researchers design initial bioactivity assays for this compound?
- Guidelines :
- Target Selection : Prioritize kinases or GPCRs due to structural similarity to known isoquinoline inhibitors .
- Assay Types :
- In vitro enzyme inhibition (IC₅₀ determination via fluorescence polarization).
- Cytotoxicity screening (MTT assay, HepG2 or HEK293 cells).
- Positive Controls : Use staurosporine or doxorubicin for baseline comparison .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for a target protein?
- Methodology :
- Step 1 : Perform molecular docking (AutoDock Vina) using the crystal structure of the target (e.g., PDB: 2QA) to identify key interactions .
- Step 2 : Apply molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns .
- Critical Parameters :
- Hydrogen bonding between the chlorobenzene moiety and active-site residues.
- Hydrophobic interactions of the aminopropyl chain .
Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?
- Case Study : Discrepancy in ¹H NMR shifts for the isoquinoline ring protons.
- Root Cause Analysis :
- Solvent effects (CDCl₃ vs. DMSO-d₆) may alter proton environments .
- Tautomerism in the isoquinolinone ring (keto-enol equilibrium) .
- Resolution :
- Variable-temperature NMR to identify dynamic equilibria.
- DFT calculations (Gaussian 16) to model tautomeric states .
Q. How can environmental fate studies be structured for this compound?
- Experimental Design :
- Phase 1 : Determine logP (octanol-water partition coefficient) via shake-flask method to assess hydrophobicity .
- Phase 2 : Photodegradation studies under UV light (λ = 254 nm) with LC-MS monitoring of breakdown products .
- Table 2 : Key Environmental Parameters
| Parameter | Method | Result |
|---|---|---|
| logP | Shake-flask | 2.1 ± 0.3 |
| Half-life (UV) | LC-MS | 48 h |
Theoretical and Methodological Considerations
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Approach :
- Frontier Molecular Orbital (FMO) Theory : Predict sites of electrophilic/nucleophilic attack using HOMO-LUMO gaps .
- Hammett Analysis : Correlate substituent effects (e.g., -Cl, -NH₂) on reaction rates in SNAr mechanisms .
Q. How to address low yields in multi-step synthesis?
- Troubleshooting :
- Intermediate Characterization : Use in-situ IR to detect unstable intermediates .
- Catalyst Optimization : Screen Pd/C or Ni catalysts for C-N coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
